1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile (CAS 1196125-36-6) is a highly specialized bifunctional building block featuring a sterically constrained cyclobutane ring geminally substituted with a carbonitrile and a phenol group. In medicinal chemistry and advanced materials synthesis, this compound serves as a critical precursor for generating conformationally restricted analogs of monoamine reuptake inhibitors, such as derivatives of desvenlafaxine or sibutramine. The primary procurement value lies in its dual orthogonal reactivity: the nitrile group can be readily reduced to a primary amine or hydrolyzed to a carboxylic acid, while the para-hydroxyl group provides an essential handle for etherification, esterification, or direct target-binding via hydrogen donation. For industrial buyers, securing this exact scaffold eliminates multi-step cyclization and deprotection sequences, ensuring a highly pure starting point for the scale-up of cyclobutane-containing active pharmaceutical ingredients (APIs) [1].
Substituting this compound with its cyclohexyl analog (e.g., 1-(4-hydroxyphenyl)cyclohexanecarbonitrile) or its halogenated counterpart (e.g., 1-(4-chlorophenyl)cyclobutanecarbonitrile) fundamentally alters the downstream pharmacological and physicochemical profile of the synthesized targets. The cyclobutane ring imparts a significantly higher degree of ring strain (~26 kcal/mol) and a distinct puckered conformation compared to the relatively flexible chair conformation of cyclohexane. This conformational rigidity restricts the spatial orientation of the resulting amine or acid derivatives, which is critical for target selectivity. Furthermore, replacing the 4-hydroxyl group with a halogen eliminates the capacity for subsequent direct O-alkylation or Phase II glucuronidation tracking. Consequently, procurement of the exact 4-hydroxy/cyclobutane combination is mandatory when designing specific phenolic, conformationally restricted drug candidates [1].
Comparative structural analysis demonstrates that the cyclobutane ring in 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile provides a significantly more restricted conformational space than its cyclohexyl counterpart. The cyclobutane ring exhibits a puckering angle of approximately 25-30°, locking the geminal substituents in a well-defined spatial arrangement, whereas the cyclohexyl analog undergoes rapid chair-chair interconversion at room temperature (barrier ~10 kcal/mol) [1].
| Evidence Dimension | Conformational flexibility (ring inversion barrier) |
| Target Compound Data | Highly restricted (puckered cyclobutane, no low-energy ring flip) |
| Comparator Or Baseline | 1-(4-hydroxyphenyl)cyclohexanecarbonitrile |
| Quantified Difference | Elimination of the ~10 kcal/mol chair-chair interconversion pathway |
| Conditions | Standard physiological or ambient conditions (298 K) |
Procurement of the cyclobutane scaffold is essential when designing APIs that require a locked vector for the amine/acid pharmacophore to avoid off-target binding.
Unlike 1-(4-chlorophenyl)cyclobutanecarbonitrile, which requires harsh cross-coupling conditions to functionalize the aryl ring, 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile allows for direct, mild O-alkylation or esterification. The phenolic pKa (~9.5) permits selective deprotonation and reaction with electrophiles at room temperature with standard bases, leaving the sterically hindered nitrile intact. This reduces a typically multi-step functionalization sequence to a single, high-yielding step [1].
| Evidence Dimension | Synthetic steps for aryl-oxygen functionalization |
| Target Compound Data | 1 step (direct O-alkylation, mild base) |
| Comparator Or Baseline | 1-(4-chlorophenyl)cyclobutanecarbonitrile |
| Quantified Difference | Reduction of 2 synthetic steps and avoidance of transition-metal catalysts |
| Conditions | Standard basic alkylation conditions (e.g., K2CO3, DMF, 25°C) |
Utilizing the pre-formed phenolic building block significantly lowers manufacturing costs and eliminates heavy-metal catalyst remediation in API synthesis.
The geminal substitution on the cyclobutane ring creates a sterically demanding environment for the nitrile group. However, the presence of the electron-donating para-hydroxyl group modulates the electronic environment of the aryl ring compared to highly electron-deficient analogs. Reduction of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile using standard hydrides cleanly yields the corresponding primary amine without significant ring-opening, maintaining >95% ring integrity during reduction [1].
| Evidence Dimension | Cyclobutane ring integrity during nitrile reduction |
| Target Compound Data | >95% ring retention |
| Comparator Or Baseline | Electron-deficient cyclobutanecarbonitriles (e.g., 4-nitro substituted) |
| Quantified Difference | Significant reduction in ring-opening side products |
| Conditions | Standard reduction conditions (LiAlH4, THF, 0°C to RT) |
High ring stability during harsh reduction steps ensures reproducible yields and minimizes complex purification during commercial scale-up.
This compound is the targeted starting material for developing cyclobutane-based analogs of serotonin-norepinephrine reuptake inhibitors (SNRIs). The pre-installed para-hydroxyl group mimics the active pharmacophore of drugs like desvenlafaxine, while the cyclobutane ring provides a structural variation with altered receptor subtype selectivity and constrained vector projection [1].
By reducing the nitrile to an amine and subsequently alkylating the nitrogen, researchers can generate libraries of cyclobutyl-aryl amines. The phenolic group allows for further tuning of lipophilicity and blood-brain barrier penetration via selective etherification, making it a highly versatile hub for CNS drug discovery workflows [2].
Beyond pharmaceuticals, the sterically hindered cyclobutane core combined with a functionalizable phenol makes this compound highly suitable for synthesizing novel agrochemical active ingredients, where conformational rigidity can enhance stability against environmental degradation and improve target-site binding [1].